(S)-1-(2,6-dichlorophenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2,6-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWOZHOHRZOVDA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 1 2,6 Dichlorophenyl Ethanamine
Enantioselective Catalytic Routes
Enantioselective catalytic routes, particularly asymmetric hydrogenation, offer highly efficient and atom-economic pathways for the synthesis of chiral amines. These methods typically involve the reduction of a prochiral imine, formed in situ or pre-formed from the corresponding ketone and an amine source, using chiral transition metal complexes.
Asymmetric Hydrogenation of Prochiral Precursors
Asymmetric hydrogenation is a cornerstone of chiral synthesis, widely applied for the production of optically active compounds epa.gov. For the synthesis of chiral amines, this often involves the catalytic reduction of a C=N double bond present in imine or iminium intermediates.
For instance, studies have shown that ruthenium complexes bearing chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are effective in the asymmetric hydrogenation of α-chloro aromatic ketones to yield chiral chlorohydrins. Although this reaction yields an alcohol, the methodology highlights the capability of these catalysts to handle halogenated aromatic substrates. Similarly, iridium complexes with chiral spiro aminophosphine (B1255530) ligands (Ir-SpiroPAP) have demonstrated exceptional performance in the hydrogenation of a wide range of carbonyl compounds, including aryl ketones, achieving turnover numbers up to 4.5 million and high enantioselectivity epa.gov. This suggests that analogous approaches could be developed for the imine derived from 1-(2,6-dichlorophenyl)ethan-1-one.
The success of transition metal-catalyzed asymmetric hydrogenation hinges critically on the design and optimization of chiral ligands epa.gov. These ligands create a chiral environment around the metal center, dictating the stereochemical outcome of the reaction. Ligands such as C2-symmetric diphosphine ligands (e.g., BINAP, DuPhos) and P-chiral ligands have been pivotal in achieving high enantioselectivities (up to >99% ee) in the hydrogenation of various unsaturated compounds .
Recent advances include the development of chiral phosphine (B1218219) ligands with a spiro skeleton, like SDP and SiPhos, which have shown high efficiency. Tridentate chiral spiro aminophosphine ligands have also led to catalysts with enhanced stability and enantioselectivity epa.gov. The careful tailoring of ligand substituents is key to precisely discriminating between the two faces of a prochiral substrate, thereby controlling activity, enantioselectivity, and turnover numbers epa.gov. The rigid framework provided by pincer complexes and their ability to enforce specific coordination geometries around the metal center have also proven beneficial for the asymmetric hydrogenation of ketones, achieving high enantiomeric excesses.
While direct examples specific to the (S)-1-(2,6-dichlorophenyl)ethanamine precursor were not found, the general success with various aryl ketones and imines, as summarized in the table below for analogous substrates, indicates the potential for designing suitable chiral ligands for this specific halogenated substrate.
Table 1: Representative Results for Asymmetric Hydrogenation of Related Ketones
| Prochiral Ketone Substrate | Catalyst System | Enantioselectivity (ee) | Reference |
| Acetophenone (B1666503) | Iridium-SpiroPAP complex | Up to >99% | epa.gov |
| α-chloro aromatic ketones | Ru(OTf)(TsDPEN)(η6-arene) complexes | High | |
| Various aryl ketones | Chiral iron(II) PNHP' complexes | Up to 96% |
Biocatalytic Approaches via Engineered Enzymes
Biocatalysis offers an environmentally benign and highly stereoselective alternative to traditional chemical synthesis for chiral amines, operating under mild reaction conditions. Engineered enzymes have shown remarkable substrate specificity and enantioselectivity, making them ideal for complex transformations.
ω-Transaminases (ω-TAs) are a class of attractive biocatalysts for the production of chiral amines from prochiral ketones, typically using an inexpensive amino donor such as isopropylamine. The reaction proceeds via a ping-pong bi-bi mechanism, involving the pyridoxal (B1214274) 5′-phosphate (PLP) cofactor.
Although specific data for the transamination of 1-(2,6-dichlorophenyl)ethan-1-one to this compound was not found in the search results, ω-TAs have been successfully applied to a broad range of ketone substrates. For example, the (S)-specific ω-transaminase from Vibrio fluvialis JS17 demonstrated high enantioselectivity (up to >99% ee) and excellent yields (90.2-92.1% after 1 day) in the synthesis of (S)-α-methylbenzylamine from acetophenone and (S)-1-methyl-3-phenylpropylamine from benzylacetone, using L-alanine as the amino donor. The substrate scope of ω-TAs can be expanded through protein engineering, with computational design and mutagenesis strategies being employed to accommodate more sterically hindered or bulky substrates and improve thermostability.
Table 2: Representative Results for ω-Transaminase-Catalyzed Synthesis of Chiral Amines
| Prochiral Ketone Substrate | ω-Transaminase Source | Amino Donor | Enantioselectivity (ee) | Conversion/Yield | Reference |
| Acetophenone | Vibrio fluvialis JS17 | L-Alanine | >99% | 92.1% | |
| Acetophenone | Pseudomonas jessenii (PjTA-R6 engineered) | Isopropylamine | (S)-selective | High | |
| Benzylacetone | Vibrio fluvialis JS17 | L-Alanine | >99% | 90.2% |
Amine Dehydrogenase Catalysis: Amine dehydrogenases (AmDHs) are emerging biocatalysts for the asymmetric reductive amination of prochiral ketones using ammonia (B1221849) or primary amines as amino donors, and often require NAD(P)H as a cofactor. This method is particularly attractive due to its high atom economy, with water being the sole byproduct.
While no direct application of AmDHs for the synthesis of this compound from 1-(2,6-dichlorophenyl)ethan-1-one was found in the search results, engineered AmDHs have demonstrated broad substrate tolerance towards various aryl-substituted ketones. For instance, the engineered leucine (B10760876) dehydrogenase mutant EsLeuDH-DM from Exigobacterium sibiricum showed excellent conversion for acetophenone as a model substrate even at high concentrations. Other engineered AmDHs have achieved high enantioselectivity (up to >99% ee) for structurally diverse chiral primary and secondary amines, including short alkyl amines and amino alcohols. This indicates the potential for AmDHs to catalyze the formation of this compound, given proper enzyme engineering to accommodate the halogenated aromatic substrate.
Imine Reductase Catalysis: Imine reductases (IREDs) are NADPH-dependent enzymes capable of enantioselectively reducing imines to chiral secondary amines. These enzymes are crucial for the asymmetric synthesis of nitrogen-containing pharmaceutical intermediates. IREDs catalyze a two-step process involving the formation of an imine or iminium intermediate followed by its asymmetric reduction.
Research has identified IREDs with broad substrate scopes, capable of transforming a diverse range of ketones and aldehydes, and showing good tolerance towards bulky amine substrates. For example, studies have shown IREDs effectively converting various aryl-substituted dihydroisoquinolines into their corresponding chiral tetrahydroisoquinolines with very high enantioselectivity (98% to >99% ee). While the specific imine derived from 1-(2,6-dichlorophenyl)ethan-1-one was not explicitly mentioned, the ability of IREDs to handle sterically hindered and aromatic imines, including those with halogenated substituents in some cases (e.g., 2-aryl-substituted pyrrolines with >96% ee by computationally designed IREDs), suggests that tailored IREDs could be developed for the enantioselective reduction of the imine precursor to this compound.
Enzyme Engineering and Directed Evolution for Enhanced Selectivity and Scope
Enzyme engineering and directed evolution represent powerful strategies for developing highly selective and efficient biocatalysts for the synthesis of chiral compounds. Enzymes are increasingly favored in chemical synthesis due to their high catalytic efficiency, superior regio-, stereo-, and enantioselectivity, and the mild reaction conditions they typically operate under wikipedia.orguni.lualfa-chemistry.comfishersci.com. Directed evolution, a method mimicking natural evolution, involves iterative cycles of random gene mutagenesis, expression in host organisms (such as E. coli), and subsequent screening or selection to optimize specific enzyme properties, including catalytic activity, substrate scope, binding affinity, or enantioselectivity alfa-chemistry.comuni.luwikipedia.orgfishersci.se. This systematic optimization can significantly expand the types of bonds an enzyme can form and improve the efficiency of existing transformations alfa-chemistry.comuni.lu.
While direct examples of enzyme engineering or directed evolution specifically for the synthesis of this compound were not identified in the search, the principles and successful applications in the synthesis of analogous chiral amines and alcohols highlight its potential. For instance, alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are widely employed biocatalysts for the industrial-scale synthesis of optically pure secondary alcohols from corresponding ketones, achieving high enantiomeric excesses and yields. Notable examples include the kilogram-scale biocatalytic reduction of 2,6-dichloro-5-fluorophenacetone to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate for crizotinib, using an engineered ADH variant from Lactobacillus kefir. Another example involves the production of (R)-3,5-bistrifluoromethylphenylethanol from its ketone precursor, utilizing an immobilized alcohol dehydrogenase with high yields and enantiomeric purity. These examples demonstrate the capability of biocatalysis, enhanced through enzyme engineering, to produce chiral compounds structurally similar to this compound with excellent stereocontrol. The application of imine reductases or transaminases, which catalyze the asymmetric reduction of imines or transamination of ketones respectively, would be directly relevant for the synthesis of chiral amines.
An illustrative example of biocatalytic efficiency for chiral alcohol synthesis is summarized below:
| Substrate (Ketone) | Enzyme/Biocatalyst | Product (Chiral Alcohol) | Yield (%) | Enantiomeric Excess (ee %) |
| 2,6-Dichloro-5-fluorophenacetone | ADH variant (Lactobacillus kefir) + GDH recycling | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 94 | >99 |
| 3,5-Bistrifluoromethylphenylacetone | Immobilized ADH (PB12) | (R)-3,5-Bistrifluoromethylphenylethanol | 98 | >99.9 |
| 3-Quinuclidinone | ArQR from Agrobacterium radiobacter ECU2556 + GDH | (R)-3-Quinuclidinol | 90 | 99 |
Cascade Reactions in Biocatalytic Synthesis
Biocatalytic cascade reactions, also known as multi-enzyme systems, integrate several enzymatic steps within a single reaction vessel, either performed simultaneously or sequentially. This strategy offers significant advantages by enabling the in situ consumption of unstable or toxic intermediates, shifting reaction equilibria towards desired products, and minimizing the need for laborious isolation and purification of intermediates. Consequently, these cascades contribute to reduced reagent and solvent usage, shortened reaction times, and less waste generation, aligning with principles of green chemistry.
While specific examples of cascade reactions directly applied to the synthesis of this compound were not found, the methodology is highly relevant to complex amine synthesis. Examples from other chemical transformations highlight the versatility of this approach. For instance, phosphorylation-condensation cascades have been successfully employed for the efficient one-pot synthesis of C-nucleoside 5'-monophosphates, such as pseudouridine (B1679824) 5'-phosphate, from unprotected pentoses and nucleobases. Another innovative chemoenzymatic cascade involves the deracemization of allylic amines, combining a monoamine oxidase (MAO-N)-catalyzed oxidation with a metal-catalyzed allylboration, yielding allylic amine derivatives in high yields and enantiomeric excess. These examples demonstrate the power of biocatalytic cascades in streamlining synthetic routes to chiral molecules, a concept that could potentially be adapted for the multi-step synthesis of this compound from suitable precursors.
Organocatalytic Asymmetric Syntheses
Organocatalysis has emerged as a robust and environmentally benign platform for asymmetric synthesis, utilizing small organic molecules as catalysts to achieve highly stereoselective and efficient transformations. Organocatalysts are often characterized by their low molecular weight, ease of synthesis, chemical robustness, and affordability, with reactions frequently conducted under mild, "open-flask" conditions. They are particularly effective in the formation of carbon-carbon bonds, notably in asymmetric conjugate addition reactions, and have witnessed continuous and rapid development.
Although no specific organocatalytic asymmetric synthesis of this compound was directly identified, the established principles and applications for other chiral amine precursors are relevant. Chiral primary and secondary amines, often in conjunction with carboxylic acids as co-catalysts, have been widely used as organocatalysts in asymmetric conjugate additions to electron-deficient alkenes like nitroalkenes, yielding enantioenriched products that can be transformed into compounds of interest. Thiourea (B124793) derivatives, for example, have been successfully applied as chiral organocatalysts in various asymmetric transformations, including Michael reactions, aldol (B89426) condensations, and additions of organometallic reagents to aldehydes. These general examples illustrate the broad applicability and significant potential of organocatalysis for constructing the chiral centers necessary for compounds like this compound.
Diastereoselective Synthetic Pathways
Furthermore, 1-(2,6-dichlorophenyl)ethylamine has been recognized as an effective chiral auxiliary for controlling diastereoselectivity in other synthetic transformations. For example, in the Staudinger reaction, it serves as an efficient chiral auxiliary for the diastereoselective synthesis of β-lactams. When chiral imines derived from substituted 1-phenylethylamines, including 1-(2,6-dichlorophenyl)ethylamine, were examined, the latter was found to yield cis-β-lactams with high diastereoselectivity and in good to excellent yields. This demonstrates the compound's utility not only as a target of synthesis but also as a tool for inducing chirality in other molecules. Compared to α-phenethylamine, 1-(2,6-dichlorophenyl)ethylamine has consistently provided substantially higher levels of diastereoselection when employed as a chiral directing group.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliary-mediated approaches are a cornerstone of asymmetric synthesis, involving the temporary incorporation of a stereogenic group or unit into an organic compound to control the stereochemical outcome of one or more subsequent reactions. The inherent chirality of the auxiliary biases the stereoselectivity of the reaction. Following the desired stereoselective transformation, the chiral auxiliary can typically be removed and often recovered for reuse, ensuring the formation of the enantiomerically pure target compound. Effective chiral auxiliaries are characterized by their facile introduction, their ability to strongly predispose a selective enolization process, and their capacity to provide a strong bias for enolate diastereoface selection during new bond formation, all while being cleavable under mild, non-destructive conditions that prevent racemization of the product.
As discussed, 1-(2,6-dichlorophenyl)ethylamine is a well-established chiral auxiliary in asymmetric synthesis. Its efficacy has been particularly demonstrated in the Staudinger reaction, where imines derived from this compound have been successfully used to achieve highly diastereoselective syntheses of cis-β-lactams. The significant advantage of using 1-(2,6-dichlorophenyl)ethylamine as a chiral directing group is its ability to impart substantially higher levels of diastereoselection compared to less substituted analogs such as α-phenethylamine. This enhanced control over stereochemistry underscores its value in mediating chiral transformations.
Diastereoselective Addition Reactions
Diastereoselective addition reactions are a powerful class of transformations for constructing new chiral centers in organic molecules. These reactions often involve the addition of nucleophiles to prochiral or chiral substrates, with the stereochemical outcome dictated by existing chirality in the substrate or the presence of a chiral catalyst or auxiliary. General strategies include the addition of organometallic reagents (such as Grignard, organozinc, or organocopper reagents) to activated alkenes or to chiral imines.
In the context of this compound, its role can be dual: either as a chiral auxiliary within a reaction or as a product derived from such a reaction. The compound 1-(2,6-dichlorophenyl)ethylamine has been explored in "diastereoselective nucleophilic addition reactions". More specifically, chiral imines derived from 1-(2,6-dichlorophenyl)ethylamine have been successfully employed in the Staudinger reaction, which can be viewed as a [2+2] cycloaddition, leading to diastereoselective β-lactam formation with high control over the cis stereochemistry. This illustrates that imines formed from this compound can act as chiral substrates, directing the stereochemical outcome of addition or cycloaddition reactions. The broader class of stereoselective nucleophilic additions to the carbon-nitrogen double bond, particularly involving chiral iminium ions, is a relevant area where such chiral amines play a critical role.
Kinetic Resolution Strategies for Enantiomeric Enrichment
Kinetic resolution (KR) is a widely utilized strategy for obtaining enantioenriched compounds from racemic mixtures. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture when exposed to a chiral catalyst or reagent. One enantiomer reacts faster, leading to its preferential conversion, while the slower-reacting enantiomer remains in the starting material pool in an increasingly enriched form. While conventional kinetic resolution has a theoretical maximum yield of 50% for each enantiomer (product and recovered starting material), it allows for the recovery of unreacted substrate with very high enantiomeric excess. Enzymatic kinetic resolution is particularly common and has been successfully applied in various industrial settings.
To overcome the 50% yield limitation, dynamic kinetic resolution (DKR) has been developed. DKR combines kinetic resolution with a concurrent in situ racemization of the slower-reacting enantiomer back into the racemic mixture, allowing for the theoretical conversion of the entire racemic substrate into a single enantiomeric product, potentially achieving 100% yield uni.lu. Key to successful DKR are an irreversible kinetic resolution step with a high enantiomeric ratio (E-value, typically >20) and a racemization rate that is at least equal to or greater than the reaction rate of the faster-reacting enantiomer.
While no direct examples of kinetic resolution or dynamic kinetic resolution specifically for this compound were found in the provided search results, the principles are broadly applicable to chiral amines. For instance, chemoenzymatic DKR protocols have been successfully applied to a wide range of primary amines. These often involve a transition metal complex (e.g., ruthenium catalysts) for racemization combined with an enzyme (e.g., Candida antarctica lipase (B570770) B, CALB) for selective acylation, yielding corresponding amides with high isolated yields (up to 95%) and excellent enantiomeric excess (often >99%). The racemization of (S)-1-phenylethylamine, for example, has been efficiently achieved with specific ruthenium catalysts, demonstrating the compatibility of these catalysts with DKR conditions for primary amines. These successful applications to other primary chiral amines suggest a strong potential for employing kinetic resolution and dynamic kinetic resolution strategies for the enantiomeric enrichment or asymmetric synthesis of this compound.
An example of a successful DKR process for primary amines is illustrated below:
| Racemic Amine (Substrate) | Racemization Catalyst | Enzyme (Kinetic Resolution) | Product (Amide) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| 1-Phenylethylamine | Ru complex (Shvo type) | CALB | (R)-Phenyl acetate (B1210297) amide | 92 | >99.5 |
| Primary Amines (General) | Ru complex (Shvo type) | CALB | Corresponding Amides | Up to 95 | >99 |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful biocatalytic approaches for obtaining enantiomerically pure chiral amines. While specific data for the enzymatic kinetic resolution of this compound is not extensively detailed, the principles and applicability to similar chiral amines suggest its potential for this compound.
Enzymes, particularly lipases such as Candida antarctica lipase B (CALB), are widely employed in kinetic resolution due to their high enantioselectivity and mild reaction conditions researchgate.netacs.org. In a typical enzymatic kinetic resolution, one enantiomer of a racemic mixture reacts preferentially, leaving the other unreacted. For amines, this often involves selective acylation of one enantiomer by a lipase in the presence of an acyl donor, leading to an enantiopure amide and the unreacted enantiomer of the amine researchgate.net.
Dynamic kinetic resolution (DKR) further enhances the efficiency by coupling the enzymatic resolution with a racemization catalyst, allowing the undesired enantiomer to continuously convert into the desired one, thus theoretically enabling a 100% yield of a single enantiomer researchgate.net. Ruthenium catalysts, for instance, have been evaluated for racemization of primary amines and can be compatible with enzymatic conditions researchgate.net. Transaminases, another class of enzymes, are also gaining prominence for producing chiral amines through asymmetric transamination or oxidative resolution and deracemization of racemic amines uniovi.es.
These biocatalytic methods offer significant advantages, including high stereoselectivity, the ability to minimize protecting groups due to outstanding chemo- and regioselectivities, reduced waste, higher turnover rates, and operation under ambient or physiological conditions (e.g., 20–50 °C, pH 5–9), which translates to reduced energy demand and process costs acs.org.
Diastereomeric Salt Formation and Crystallization-Based Resolution
Diastereomeric salt formation followed by crystallization is a classical and widely used method for the resolution of racemic mixtures into their constituent enantiomers wikipedia.orglibretexts.org. This method relies on reacting a racemic mixture of a chiral amine with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility and melting points, which enables their separation, typically by fractional crystallization wikipedia.orglibretexts.orglibretexts.org. Once separated, the enantiomerically pure amine can be liberated from its salt by simple deprotonation wikipedia.org.
Common chiral acids used as resolving agents for amines include tartaric acid derivatives and mandelic acid wikipedia.org. While this method has proven effective for various chiral amines, including related dichlorophenyl ethanamine isomers, its application to 1-(2,6-dichlorophenyl)ethanamine, an o-substituted arylalkylamine, has faced challenges. Research indicates that for 1-(o-, m-, p-halogen-substituted aryl)alkylamines, there has historically been "no effective resolving agent" when using certain optically active α-hydroxycarboxylic acids fishersci.com. This highlights a specific challenge in applying this classical resolution method to the 2,6-dichlorophenyl substitution pattern, suggesting that alternative or highly specialized resolving agents might be required, or that other synthetic routes are more practical.
Novel Synthetic Route Development and Process Optimization
The pursuit of novel synthetic routes and optimization strategies aims to improve the efficiency, selectivity, and sustainability of producing this compound.
Exploration of Alternative Precursors and Reaction Cascades
Another significant pathway involves the asymmetric reduction of achiral ketone precursors. For instance, 1-(2,6-dichlorophenyl)ethan-1-one (2,6-dichloroacetophenone) can serve as a direct prochiral starting material epa.gov. Stereoselective reduction of such ketones using chiral catalysts (e.g., (R)-BINAP-Ru complexes) or enzymatic reduction (e.g., with ketoreductases or alcohol dehydrogenases) can yield the corresponding chiral alcohol, which can then be converted to the amine, or directly to the chiral amine via asymmetric reductive amination . Asymmetric reductive amination is a widely studied methodology for synthesizing chiral amines from prochiral carbonyl compounds, often in high yields and enantioselectivity fishersci.ca. This "one-pot" strategy can streamline the synthesis and reduce waste compared to multi-step resolutions fishersci.ca.
Table 1: Synthetic Routes to this compound
| Route Type | Precursor(s) | Key Steps/Catalysts | General Yield/Outcome |
|---|---|---|---|
| Chiral Auxiliary | (S)-α-phenethylamine | Multi-step conversion, incorporation into iminium ions | 44% overall yield for (S)-1-(2,6-dichlorophenyl)ethylamine scitoys.comlookchem.comtandfonline.com |
| Asymmetric Reduction | 1-(2,6-dichlorophenyl)ethan-1-one (ketone) | Chiral catalysts (e.g., (R)-BINAP-Ru complexes) or enzymatic reduction (e.g., ketoreductases) | High enantiomeric purity achievable (general for chiral amines) |
| Asymmetric Reductive Amination | 1-(2,6-dichlorophenyl)ethan-1-one, amine source | Chiral catalysts/conditions (e.g., Lewis acids, Pd/C for imine reduction) | High yields and enantioselectivity (general for chiral amines) fishersci.cagoogle.com |
Green Chemistry Principles in Synthesis of Chiral Amines
The adoption of Green Chemistry principles is increasingly vital in the synthesis of chiral amines, aiming to minimize environmental impact and maximize process efficiency cenmed.com. These principles advocate for waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention cenmed.com.
In the context of chiral amine synthesis, several green chemistry strategies are being explored:
Biocatalysis: The use of enzymes (biocatalysts) is a prime example of green chemistry in action. Enzymes are non-toxic, highly selective (enantioselective and regioselective), operate under mild conditions (e.g., aqueous media, lower temperatures), and produce fewer by-products, thereby reducing waste and energy consumption acs.orguniovi.eswikipedia.org. This approach often replaces stoichiometric reagents with catalytic alternatives, leading to more atom and step-economical processes wikipedia.org.
Aqueous Media and Solvent-Free Conditions: Shifting from traditional organic solvents to aqueous micellar mixtures or entirely solvent-free conditions significantly reduces the environmental footprint associated with solvent use and disposal alfa-chemistry.comuni.lu. This aligns with the principle of using safer solvents and auxiliaries.
Multicomponent Reactions (MCRs): MCRs enhance atom economy and reduce waste by combining multiple reactants in a single step, minimizing the generation of undesired side products and shortening synthetic sequences uni.lu.
Catalysis: The development and utilization of efficient catalytic systems, including organocatalysis, transition metal catalysis, and biocatalysis, are central to green chemistry, as they enable reactions with high selectivity and lower energy input compared to stoichiometric reactions fishersci.caalfa-chemistry.com. For instance, utilizing catalytic amounts of Lewis acids or metal catalysts (like zinc) minimizes the use of hazardous reagents google.comuni.lu.
By integrating these green chemistry principles, the development of synthetic methodologies for this compound aims not only for high enantiomeric purity and yield but also for processes that are environmentally benign and economically sustainable.
Stereochemical Investigations and Control
Mechanisms of Stereoselectivity and Asymmetric Induction
Stereoselectivity refers to the preferential formation of one stereoisomer over others in a chemical reaction. Asymmetric induction is a specific type of stereoselectivity where a chiral center is created or transferred from an existing chiral moiety to a prochiral substrate. The synthesis of (S)-1-(2,6-dichlorophenyl)ethanamine often relies on such mechanisms to achieve high enantiomeric purity.
Asymmetric synthesis strategies often utilize chiral auxiliaries or catalysts to influence the reaction pathway, leading to a significant excess of a particular enantiomer researchgate.netyork.ac.uk. For instance, certain metal-catalyzed reactions, such as asymmetric hydrogenation of imines, can afford chiral amines with high enantioselectivities researchgate.netkanto.co.jp. These reactions proceed through specific interactions between the chiral catalyst/auxiliary and the substrate, dictating the stereochemical outcome.
In many chemical reactions, the product distribution is governed by either kinetic or thermodynamic control, especially when competing reaction pathways lead to different products researchgate.netsfu.ca. This distinction is particularly relevant in asymmetric synthesis for influencing enantiomeric excess (ee) and yield.
Kinetic Control : Under kinetic control, the major product is the one that forms fastest, i.e., via the reaction pathway with the lowest activation energy sfu.caresearchgate.net. Reactions under kinetic control are typically carried out at lower temperatures, where there is insufficient energy for the reverse reaction to occur, thus preventing the interconversion of products. In asymmetric synthesis, achieving a non-zero enantiomeric excess inherently implies that the reaction is, at least partially, under kinetic control, as enantiomers possess identical Gibbs free energies, and thermodynamic control would lead to a racemic mixture researchgate.net.
Thermodynamic Control : Under thermodynamic control, the major product is the most stable product, regardless of its formation rate researchgate.netsfu.ca. These reactions are usually reversible and occur at higher temperatures, allowing the system to reach equilibrium where the most thermodynamically stable isomer predominates sfu.ca. While critical for optimizing yields of stable products, thermodynamic control is generally not conducive to producing enantiomerically pure compounds from prochiral starting materials, as it tends towards racemization.
For the synthesis of this compound, conditions are typically optimized to ensure kinetic control to maximize the enantiomeric excess. This involves careful selection of catalysts, reagents, solvents, and reaction temperatures to favor the transition state leading to the (S)-enantiomer.
Transition state analysis is a powerful tool used to understand the origins of enantioselectivity in chemical reactions. By examining the energy and geometry of the transient species (transition states) that connect reactants to products, chemists can elucidate why one enantiomer is formed preferentially over another researchgate.netjst.go.jp.
In an enantioselective reaction, two diastereomeric transition states lead to the formation of the two enantiomeric products (e.g., (S) and (R) forms). The difference in free energy between these two diastereomeric transition states (ΔΔG‡) determines the enantiomeric excess of the product researchgate.netru.nl. A larger energy difference (even a few kcal/mol) results in a higher enantiomeric excess. Computational chemistry, such as Density Functional Theory (DFT) calculations, is frequently employed to model these transition states, providing insights into the subtle steric and electronic interactions that dictate selectivity researchgate.netnih.govdrpress.org.
For a compound like this compound, the bulky 2,6-dichloro substituents on the phenyl ring can play a significant role in directing the stereochemical outcome of reactions by influencing the steric interactions within the transition states. Proposed transition state models for similar reactions involving chiral amines or their precursors often illustrate how a chiral catalyst or auxiliary creates a sterically differentiated environment, allowing one face of a prochiral center to be more accessible or reactive, thus leading to the formation of a specific enantiomer researchgate.net.
Conformational Analysis and Stereochemical Dynamics
Conformational analysis involves assessing the relative energies, reactivities, and physical properties of different spatial arrangements (conformations) of a molecular entity nottingham.ac.uk. Stereochemical dynamics refers to the study of how these conformations interconvert and influence the molecule's behavior. For this compound, the presence of the chiral center and the bulky 2,6-dichloroaryl group significantly impacts its conformational preferences.
The two chlorine atoms at the ortho positions (2 and 6) to the ethylamine (B1201723) group on the phenyl ring introduce considerable steric hindrance. This hindrance restricts rotation around the C(aryl)-C(ethylamine) bond, influencing the preferred orientations of the ethylamine side chain relative to the phenyl ring. Such restricted rotation can lead to favored conformations that minimize steric strain, potentially influencing the molecule's recognition by biological targets or its reactivity in further synthetic transformations .
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, can be used to study the dynamic interconversion of conformers. By observing changes in chemical shifts and coupling patterns at different temperatures, information about rotational barriers and conformational populations can be obtained. For example, similar studies on other chiral amines or related compounds with hindered aryl groups have revealed specific conformational preferences, often exhibiting a dynamic equilibrium between several low-energy conformers kanto.co.jpresearchgate.netutdallas.edu. The molecular geometry, including bond lengths and angles, as well as non-covalent interactions, are critical in defining these preferred conformations. Computational methods, including molecular mechanics and quantum chemical calculations (e.g., DFT), are invaluable for predicting and characterizing these conformers and their energy landscapes, providing deeper insights into the stereochemical dynamics of this compound.
Reactivity and Derivatization of S 1 2,6 Dichlorophenyl Ethanamine
Nucleophilic Reactivity of the Amine Functionality
Primary amines like (S)-1-(2,6-dichlorophenyl)ethanamine possess a lone pair of electrons on the nitrogen atom, making them potent nucleophiles. This characteristic enables them to participate in various reactions where the nitrogen attacks electrophilic centers.
N-Alkylation Reactions and Mechanistic Considerations
The N-alkylation of this compound typically proceeds via a nucleophilic substitution bimolecular (SN2) mechanism when reacted with alkyl halides fishersci.cafishersci.co.ukgoogle.com. In this process, the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the leaving group fishersci.co.uk.
A significant challenge in the direct N-alkylation of primary amines is the potential for polyalkylation, where the initially formed secondary amine product, which is still nucleophilic, can react further to yield tertiary amines and even quaternary ammonium (B1175870) salts fishersci.co.ukgoogle.com. To mitigate this issue, strategies such as using an excess of the primary amine or specific reaction conditions involving bases (e.g., K₂CO₃, NaH) in polar aprotic solvents (e.g., DMF, THF) can be employed to enhance mono-N-alkylation selectivity fishersci.ca. The presence of the bulky 2,6-dichlorophenyl group near the amine functionality may introduce steric hindrance, potentially reducing reaction rates compared to less hindered amines researchgate.net.
| Reaction Type | Nucleophile | Electrophile | Product Type | Mechanism | Key Challenge |
| N-Alkylation | Primary Amine | Alkyl Halide | Secondary, Tertiary Amines, Quaternary Salts | SN2 | Polyalkylation |
Acylation and Amide Formation
This compound readily undergoes acylation reactions to form amides. This transformation typically involves the reaction of the amine with acyl chlorides or acid anhydrides evitachem.com. The mechanism is a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, followed by the departure of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) nih.govsmolecule.com. This reaction is generally clean and provides a reliable method for forming stable amide bonds, which are crucial in many synthetic routes.
| Reaction Type | Amine Partner | Product Type | Mechanism |
| Acylation | Acyl Chloride | Amide | Nucleophilic Acyl Substitution |
| Acylation | Acid Anhydride | Amide | Nucleophilic Acyl Substitution |
Transformations Involving the Aromatic Ring System
The 2,6-dichlorophenyl moiety of this compound presents a distinct reactivity profile, primarily due to the electronic and steric effects of the chlorine substituents.
Functionalization Strategies
Direct functionalization of the 2,6-dichlorophenyl aromatic ring often involves electrophilic aromatic substitution (EAS) reactions. However, the presence of two chlorine atoms significantly impacts the ring's susceptibility to such transformations rsc.org. Strategies for functionalization may need to account for these inherent challenges. For instance, palladium-catalyzed cross-coupling reactions are common strategies for functionalizing aryl halides uni.lugoogle.com. While not specifically detailed for this compound in the search results, such methods could potentially be explored to introduce other substituents onto the aromatic ring by starting with a pre-functionalized precursor or by further transforming the existing chlorine atoms, though the inertness of aryl chlorides can be a challenge requiring specific catalysts.
Synthesis of Chiral Derivatives for Specific Research Applications
This compound is particularly valued in asymmetric synthesis due to its well-defined stereochemistry. It has been effectively utilized as a chiral auxiliary to induce stereoselectivity in various reactions.
A notable application is its use in the Staudinger β-lactam synthesis fishersci.caresearchgate.net. In this context, chiral imines derived from substituted 1-phenylethylamines, including 1-(2,6-dichlorophenyl)ethylamine, have been examined. Research indicates that 1-(2,6-dichlorophenyl)ethylamine acts as an efficient chiral auxiliary, facilitating the synthesis of corresponding cis-β-lactams with good to excellent yields and high diastereoselectivity fishersci.caresearchgate.netsmolecule.com. This compound has reportedly provided substantially higher levels of diastereoselection compared to the commonly used (S)-α-phenethylamine in comparative studies of asymmetric induction. This enhanced stereocontrol makes it a valuable tool for preparing enantiomerically pure β-lactams and other complex chiral molecules relevant in pharmaceutical and fine chemical industries.
The utility as a chiral auxiliary stems from its ability to direct the stereochemical outcome of a reaction, after which it can often be cleaved off to yield the desired enantiopure product.
| Application Type | Reaction Example | Diastereoselectivity | Yields (Reported) | Comparative Advantage |
| Chiral Auxiliary | Staudinger β-Lactam Synthesis | High | Good to Excellent | Superior to α-phenethylamine |
| Asymmetric Induction | General Stereoselective Reactions | Substantially Higher | Not specified | Enhanced stereocontrol |
Compound Names and PubChem CIDs
Formation of Chiral Ligands for Asymmetric Catalysis
Chiral amines like this compound are indispensable in the development of chiral ligands, which are crucial components in asymmetric catalysis. These ligands complex with transition metals to create catalytic systems capable of inducing high enantioselectivity in various organic reactions.
Research has shown that 1-(2,6-dichlorophenyl)ethylamine (the racemic or unspecified enantiomer, but the principles extend to the (S) enantiomer) can be utilized in the synthesis of chiral ligands. For instance, the diastereoselective synthesis of β-lactams has been investigated using chiral imines derived from substituted 1-phenylethylamines, among which 1-(2,6-dichlorophenyl)ethylamine proved to be an efficient chiral auxiliary researchgate.net. This highlights its potential to be incorporated into imine-based ligands.
| Ligand Type (Illustrative) | Functionalization Reaction | Potential Application |
| Imines (Schiff Bases) | Condensation with aldehydes/ketones | Asymmetric transfer hydrogenation, imine alkylation |
| Amides | Acylation with chiral carboxylic acids | Chiral stationary phases, specific metal coordination |
| Phosphoramidites | Reaction with phosphoryl chlorides | Asymmetric hydrogenation, C-C bond formation |
Derivatization into Chiral Auxiliaries and Organocatalysts
This compound demonstrates significant utility as a chiral auxiliary and a precursor for organocatalysts. Chiral auxiliaries are compounds temporarily incorporated into a reacting molecule to control the stereochemical outcome of a reaction, after which they are removed. Organocatalysts, on the other hand, are small organic molecules that directly facilitate asymmetric transformations without the need for metal centers.
A notable application of 1-(2,6-dichlorophenyl)ethylamine as a chiral auxiliary is in the diastereoselective Staudinger reaction for the synthesis of β-lactams researchgate.netlookchem.com. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) (or its equivalent) with an imine. By forming chiral imines with 1-(2,6-dichlorophenyl)ethylamine, high diastereoselectivity can be achieved, leading to the preferential formation of specific β-lactam stereoisomers. For instance, studies have reported good to excellent yields with high diastereoselectivity for the corresponding cis-β-lactams when 1-(2,6-dichlorophenyl)ethylamine was employed as a chiral auxiliary researchgate.netlookchem.com.
Table 1: Representative Example of Chiral Auxiliary Application
| Substrate (Illustrative) | Chiral Auxiliary | Reaction Type | Product Type | Diastereoselectivity (de) | Yield (%) | Reference |
| Ketene + Aldehyde/Imine | 1-(2,6-Dichlorophenyl)ethylamine (as imine) | Staudinger Reaction | cis-β-Lactams | High | Good to Excellent | researchgate.netlookchem.com |
Beyond its role as a chiral auxiliary, the amine functionality of this compound allows for its derivatization into various organocatalytic scaffolds. Primary amines can be converted into thioureas, ureas, or ammonium salts, which are common motifs in organocatalysis mdpi.comacs.org. While examples specifically using the 2,6-dichlorophenyl variant as a direct organocatalyst are not broadly documented, the structural characteristics (a chiral center adjacent to an aryl group with ortho-chloro substituents) suggest its potential for generating sterically defined catalysts. Such catalysts often operate via hydrogen bonding or iminium/enamine activation mechanisms, facilitating reactions like aldol (B89426) condensations, Michael additions, and α-aminations with high enantiomeric excess mdpi.comacs.org.
Incorporation into Complex Molecular Architectures
This compound serves as a valuable chiral building block for the construction of more intricate molecular architectures. Its predefined stereochemistry allows for the enantioselective synthesis of complex molecules, where the chiral center is crucial for the target compound's biological activity or desired properties.
The amine group can undergo various reactions typical of primary amines, including N-alkylation, acylation, and imine formation, enabling its integration into larger frameworks smolecule.com. For instance, N-alkylation reactions, typically employing alkyl halides in polar aprotic solvents with a base, can lead to secondary or tertiary amines. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide . The presence of the 2,6-dichlorophenyl group can influence the reactivity due to steric hindrance.
Although direct detailed examples of this compound being incorporated into specific complex natural products or drug candidates are not extensively documented in general searches, structurally similar dichlorophenyl-containing amines, such as (R)-1-(2,4-dichlorophenyl)ethanamine (an isomer with different chlorine positions), have been investigated as building blocks for bioactive compounds, including those with potential antidepressant or anticancer activities . This suggests a broader relevance of this class of amines in medicinal chemistry. The specific stereochemistry of the (S) enantiomer is vital for interacting with biological targets, underscoring its importance in drug discovery efforts. The strategy involves using such chiral amines as precursors to synthesize novel derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
| Reaction Type | Description | Application in Complex Synthesis |
| N-Alkylation | Formation of secondary/tertiary amines with alkyl halides | Extending carbon chains, introducing new functionalities, altering pharmacokinetic properties |
| Acylation | Formation of amides with acylating agents | Building peptide mimetics, incorporating amide linkages in complex structures |
| Imine Formation | Condensation with aldehydes/ketones to form imines | Key intermediates for subsequent nucleophilic additions (e.g., Mannich, Friedel-Crafts) |
The versatility of this compound in these derivatization reactions underscores its importance as a precise chiral component in modern synthetic strategies aimed at constructing complex, stereochemically defined molecules.
Applications in Asymmetric Catalysis and Organic Synthesis
Role as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions
Chiral amines are fundamental precursors for the synthesis of a wide array of chiral ligands used in transition metal-catalyzed asymmetric reactions. (S)-1-(2,6-dichlorophenyl)ethanamine serves as a valuable scaffold for creating sophisticated ligands, such as bidentate aminophosphines, which are crucial for achieving high levels of stereocontrol. rsc.org These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess.
The amine functionality can be readily transformed to link to other coordinating groups, like phosphines or other nitrogen atoms, to form bidentate or polydentate ligands. rsc.orgnih.gov The resulting metal complexes, for instance with palladium, rhodium, or iridium, are then employed as catalysts in reactions like asymmetric hydrogenation, hydroformylation, or allylic substitution. rsc.orgnih.gov
The mechanism of chiral recognition in metal complexes featuring ligands derived from this compound relies on the precise three-dimensional arrangement of the ligand around the metal center. This arrangement creates a defined chiral pocket that selectively binds one enantiomeric face of the incoming substrate. The transfer of chirality occurs through a combination of steric and electronic interactions within the catalyst-substrate complex.
The bulky 2,6-dichlorophenyl group plays a critical role in establishing this chiral environment. It acts as a steric shield, directing the substrate to approach the metal's active site from a specific trajectory to minimize steric repulsion. This controlled approach ensures that the subsequent bond formation occurs preferentially on one face of the prochiral substrate, leading to a high enantiomeric excess of the product. Furthermore, non-covalent interactions, such as hydrogen bonding or π-stacking between the ligand, substrate, and metal, help to lock in the favored transition state geometry, enhancing the fidelity of the chiral induction.
The enantioselectivity of a metal-catalyzed reaction is highly sensitive to the steric and electronic properties of the chiral ligand. The structure of this compound is notable for the presence of two chlorine atoms in the ortho positions of the phenyl ring, which exerts a profound influence on its effectiveness as a chiral controller.
Steric Effects : The two bulky chlorine atoms significantly increase the steric hindrance around the chiral center. When incorporated into a ligand, this steric bulk creates a more constrained and well-defined chiral pocket. This rigidity can lead to higher enantioselectivity compared to ligands derived from the non-substituted (S)-1-phenylethanamine, as it more effectively blocks one of the two possible pathways for the substrate to react. osi.lv
Electronic Effects : Chlorine is an electron-withdrawing group. The presence of two such groups on the phenyl ring alters the electronic properties of the ligand. This can modify the electron density at the metal center, thereby influencing its catalytic activity and selectivity. In some catalytic systems, fine-tuning the electronic nature of the ligand is crucial for optimizing both the reaction rate and the enantiomeric excess. nih.gov
The strategic placement of these substituents allows for the rational design of ligands where both steric and electronic factors are optimized to achieve maximum enantioselectivity for a specific chemical transformation. nih.gov
Function as a Chiral Organocatalyst
While primary amines like this compound are not typically used directly as organocatalysts, they are invaluable building blocks for the synthesis of more complex bifunctional organocatalysts. researchgate.net These catalysts often feature a hydrogen-bond donor moiety (like a thiourea (B124793) or squaramide) and a basic amine site within the same molecule.
This compound can be readily derivatized to incorporate these functionalities. For example, it can react with isothiocyanates to form chiral thiourea-based organocatalysts. In such a catalyst, the chiral amine backbone establishes the stereochemical environment, while the thiourea group activates the substrate through hydrogen bonding, and another basic site can activate the nucleophile. This dual activation mechanism is highly effective in promoting asymmetric reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions with high enantioselectivity. harvard.edu
Utility as a Chiral Building Block for Stereoselective Construction
One of the most powerful applications of this compound is its use as a chiral auxiliary. sigmaaldrich.comnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
The general strategy involves the formation of an imine or amide by reacting this compound with a prochiral ketone, aldehyde, or carboxylic acid derivative. The bulky dichlorophenyl group of the auxiliary then effectively shields one face of the reactive center (e.g., an enolate formed from the starting material), forcing the incoming reagent to attack from the less hindered face. This process, known as diastereoselective alkylation or addition, results in the formation of a new stereocenter with a high degree of predictability and control. harvard.eduresearchgate.net Once the new stereocenter is set, the auxiliary can be cleaved under mild conditions, often with the possibility of recovery and reuse. This methodology provides a reliable and efficient pathway to enantiomerically pure alcohols, amines, and carboxylic acids. nih.govresearchgate.net
Studies on Enantioselective Transformation Efficiency
The effectiveness of a chiral catalyst or auxiliary is measured by its ability to produce the desired enantiomer in high yield and with high enantiomeric excess (ee). Studies in this area focus on optimizing reaction conditions—such as solvent, temperature, and reagent choice—to maximize these parameters. For systems involving this compound derivatives, the rigid and sterically demanding nature of the dichlorophenyl group is expected to lead to high levels of stereocontrol.
Below is an illustrative data table representing the type of results obtained in studies on the diastereoselective alkylation of an imine derived from a chiral phenylethylamine auxiliary. Such studies are crucial for evaluating the synthetic utility of new chiral building blocks.
| Entry | Electrophile (R-X) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (de, %) |
|---|---|---|---|---|---|
| 1 | CH3I | THF | -78 | 92 | 95 |
| 2 | CH3CH2I | THF | -78 | 89 | 96 |
| 3 | C6H5CH2Br | THF | -78 | 95 | >98 |
| 4 | CH2=CHCH2Br | THF | -78 | 85 | 94 |
| 5 | C6H5CH2Br | Toluene | -78 | 91 | 97 |
The high diastereomeric excess values typically observed in these reactions underscore the powerful directing effect of the chiral auxiliary, confirming its utility in the stereoselective construction of complex molecules.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or nuclear structure) of many-body systems. For organic compounds, DFT calculations can be applied to determine the energy profiles of chemical reactions, locate transition states, and ascertain activation energies. This allows for a theoretical understanding of reaction mechanisms and kinetics.
DFT can also be utilized to predict the reactivity of a compound towards various reagents and the selectivity observed in chemical reactions (e.g., regioselectivity, chemoselectivity, stereoselectivity). By calculating properties such as frontier molecular orbitals, charge distributions, and reaction enthalpies, insights into preferred reaction pathways and outcomes can be gained. However, specific predictive studies on the reactivity and selectivity of (S)-1-(2,6-dichlorophenyl)ethanamine using DFT have not been identified.
Molecular Modeling for Conformational Analysis
Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are crucial for exploring the conformational landscape of molecules. For flexible molecules such as this compound, conformational analysis helps in understanding the preferred three-dimensional arrangements of atoms, which directly influences its physical and chemical properties, including its ability to interact with other molecules. Comprehensive molecular modeling studies specifically detailing the conformational analysis of this compound were not found.
Computational Prediction of Chiral Recognition
Chiral recognition, the ability of one chiral molecule to differentiate between enantiomers of another chiral molecule, is fundamental in asymmetric synthesis, catalysis, and drug discovery. Computational methods can predict and rationalize chiral recognition phenomena by modeling non-covalent interactions (e.g., hydrogen bonding, π-stacking, van der Waals forces) between chiral partners. This involves examining the stability and geometry of diastereomeric complexes. No specific computational predictions of chiral recognition involving this compound were identified.
Quantitative Structure–Activity Relationship (QSAR) Studies (Applicable to non-biological chemical activity, e.g., catalytic performance)
Quantitative Structure–Activity Relationship (QSAR) studies aim to establish a mathematical relationship between a molecule's structural properties (descriptors) and its chemical activity or performance. For non-biological activities, such as catalytic performance in a chemical reaction, QSAR models can predict how structural modifications might enhance or diminish a compound's efficiency. While QSAR is a widely used approach in chemical research, no specific QSAR studies focusing on the non-biological chemical activity, such as catalytic performance, of this compound were found.
Advanced Analytical Methodologies for Comprehensive Characterization
Enantiomeric Purity Determination Methodologies
Enantiomeric purity, often expressed as enantiomeric excess (ee), is a crucial quality attribute for chiral substances. Various sophisticated analytical techniques are employed to quantify the proportion of each enantiomer in a mixture.
Chiral Chromatography (HPLC, GC, SFC) with Advanced Stationary Phases
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), remains a cornerstone for enantiomeric purity determination. These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Chiral HPLC: Polysaccharide-based CSPs, such as amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely utilized for the enantiomeric resolution of chiral amines and amino acid esters. These CSPs can be either coated or covalently bonded to silica (B1680970) gel. Studies have shown that coated-type CSPs often exhibit superior enantiomeric separation compared to covalently bonded ones for chiral amines. For instance, Chiralpak IE and Chiralcel OD-H columns have demonstrated high enantioselectivities for various chiral amines researchgate.netyakhak.org. Enantiomeric resolution is influenced by the analyte type, the backbone structure of the CSP (cellulose or amylose), and the substituents on the phenyl moiety of the chiral selector researchgate.net.
Chiral GC: Chiral GC is also a powerful tool for separating enantiomers, especially for volatile or derivatizable compounds. While specific details for (S)-1-(2,6-dichlorophenyl)ethanamine via GC were not directly found, chiral GC is generally employed for amine enantiomer separation, and its accuracy in enantiomeric excess determination can be compared to NMR methods nih.gov.
Supercritical Fluid Chromatography (SFC): SFC offers advantages such as faster separations, lower solvent consumption, and easier mobile phase removal compared to HPLC. It is recognized as an efficient technique for rapid enantiopurity determination of chiral compounds, including amines rsc.org.
A study on the enantiomeric separation of chiral amines as nitrobenzoxadiazole (NBD) derivatives using polysaccharide phenylcarbamate CSPs provided validation data for accuracy and precision. For (S)-3,3-dimethyl-2-butylamine, intra- and inter-day accuracy assays ranged from 99.92-101.46% and 100.61-101.78% respectively, with intra- and inter-day precision (% RSD) of 0.96-1.57% and 0.81-1.91% respectively. researchgate.netyakhak.org
Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC)
Capillary Electrophoresis (CE) is a potent miniaturized method for chiral analysis, particularly for enantioseparation and chiral purity control. Its electrokinetic mode (electrokinetic chromatography, EKC) separates analytes based on differences in their electrophoretic mobility under an electric field within a capillary unibo.it.
Chiral CE: Chiral separation in CE is achieved by introducing chiral selectors into the background electrolyte (BGE), forming transient diastereomeric complexes with the enantiomers. Cyclodextrins (CDs) and their derivatives (e.g., β-cyclodextrin, sulfobutylether-β-cyclodextrin) are common chiral additives unibo.itnih.govmdpi.com. The enantioresolution is significantly affected by the choice of selector, organic solvent, and other electrolytes in the BGE. Key parameters like working potential, concentration of running buffer and CD, and applied voltage are investigated to optimize separation nih.gov. Non-aqueous capillary electrophoresis (NACE) can also be used, facilitating ion-pair formation between analytes and selectors, and offering advantages for hyphenation with mass spectrometry due to the volatility of organic media diva-portal.org. Detection limits for enantiomeric impurities as low as 0.033% have been achieved for certain amines using diketogulonic acid as a selector diva-portal.org.
Capillary Electrochromatography (CEC): While CE typically lacks a stationary phase, CEC combines principles of CE and chromatography by employing a packed or pseudo-stationary phase within the capillary, offering another avenue for chiral separations.
NMR Spectroscopy with Chiral Auxiliary Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy provides a rapid and reliable method for determining enantiomeric excess, often in situ, by converting enantiomers into distinguishable diastereomers nih.govrsc.orgrsc.orgresearchgate.net.
Chiral Derivatizing Agents (CDAs): These enantiomerically pure reagents react covalently with the chiral analyte to form diastereomers. The different chemical environments of the diastereomers result in distinct NMR signals (e.g., ¹H, ¹³C, or ³¹P NMR), whose integration allows for the direct determination of enantiomeric excess (ee) nih.govrsc.orgresearchgate.net. Mosher's acid is a notable example used for alcohols and amines nih.gov. Recent advancements include novel inorganic cyclodiphosph(III)azane CDAs that form stable derivatives with chiral amines, yielding sharp ³¹P NMR signals with clear chemical shift differences between diastereomers, enabling direct ee determination by integration rsc.org.
Chiral Solvating Agents (CSAs): CSAs interact non-covalently with enantiomers, forming transient diastereomeric complexes that exhibit different NMR chemical shifts. This allows for the differentiation of enantiomers in the NMR spectrum rsc.orgresearchgate.netopen.ac.uk. Examples include BINOL derivatives rsc.org and certain prochiral molecules, which can induce ee-dependent splitting of NMR signals at room temperature based on acid/base interactions with chiral analytes, especially when a chiral or prochiral acid contains a phenoxy group at the α-position of the carboxylic acid open.ac.ukacs.org. This approach leverages the averaging of chemical shift non-equivalency caused by the presence of a chiral guest open.ac.uk. NMR spectroscopy can achieve fast ee determination, often within minutes, providing a high-throughput screening strategy compared to chromatographic methods nih.govacs.org.
Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD)
Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques collectively known as vibrational optical activity (VOA). They provide unique insights into the three-dimensional structure and absolute configuration of chiral molecules by measuring the differential interaction with circularly polarized light in the infrared (VCD) or Raman (ROA) regions nih.govcas.czresearchgate.netannualreviews.org.
Principle: VCD measures the differential absorption of left- and right-circularly polarized infrared light, while ROA measures a small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized incident light nih.govresearchgate.netannualreviews.org. These techniques are linked to changes in the energy levels of molecular vibrations within a molecule's electronic ground state nih.gov.
Application to Amines: While ROA and VCD signals are generally weak (ROA signals are 3-5 orders of magnitude weaker than corresponding Raman scattering), they are powerful tools for examining the structural and conformational aspects of chiral molecules nih.gov. They are particularly valuable for determining the absolute configuration of chiral molecules by comparing experimental spectra to quantum chemistry calculations cas.czannualreviews.orgvoaconference.com. For amines, these techniques can be used to study their conformational preferences and intramolecular interactions, providing detailed structural elucidation that complements other methods.
Mass Spectrometry for Chiral Recognition and Quantification (e.g., Ion Mobility MS, MS/MS)
Mass spectrometry (MS) has evolved from being considered "chiral-blind" to a powerful tool for chiral analysis, offering advantages in speed, specificity, and sensitivity polyu.edu.hkfrontiersin.orgresearchgate.net.
Chiral Recognition through Diastereomer Formation: Since enantiomers have identical m/z ratios, chiral recognition in MS typically involves the formation of diastereomeric species, either by chemical derivatization in solution or through non-covalent interactions in the gas phase with a chiral selector polyu.edu.hkresearchgate.netanr.fr.
Ion Mobility Mass Spectrometry (IM-MS): IM-MS separates ions based on their mobility in an electric field through a neutral gas, which is a function of their collision cross-section (CCS) – reflecting the ion's size and shape polyu.edu.hkanr.frnih.gov. Chiral differentiation can be achieved by observing differences in the mobilities of the formed diastereomers polyu.edu.hkresearchgate.netnih.gov. For example, trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOFMS) has been developed for fast enantiomeric separation of amino acids by forming diastereomers with a chiral derivatizing agent. This method has shown the ability to determine enantiomeric ratios down to 2.5% nih.gov.
MS/MS (Tandem Mass Spectrometry): Chiral recognition can also be achieved by comparing the dissociation behavior of diastereomers in MS/MS experiments polyu.edu.hkresearchgate.net. Differences in fragmentation patterns or relative abundances of fragment ions can be indicative of the original enantiomeric composition. Ultraviolet photodissociation (UVPD) and infrared multiple photon dissociation (IRMPD) mass spectrometry have been applied to chiral analysis, showing advantages in differentiation frontiersin.org.
Quantitative Analysis: MS-based methods allow for the quantification of enantiomeric content by comparing the relative abundances of diastereomers or by validating the method's ability to accurately calculate enantiomeric excess polyu.edu.hkfrontiersin.organr.fr. This approach often requires extensive calibration for accurate quantification researchgate.net.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional solid-state structure of a crystalline compound, providing precise information on atomic positions, bond lengths, bond angles, and intermolecular interactions. Crucially for chiral molecules, it can unequivocally establish the absolute configuration of a stereogenic center nih.govnih.govuni.lufishersci.canih.gov.
For this compound, X-ray crystallography would reveal the precise spatial arrangement of the 2,6-dichlorophenyl group and the ethanamine moiety. This includes the conformation of the ethylamine (B1201723) side chain relative to the phenyl ring, the planarity (or deviation from it) of the aromatic ring, and the exact bond lengths and angles influenced by the chloro substituents and the amine group. In the solid state, the crystal packing can be analyzed, including hydrogen bonding networks involving the amine protons and any potential π-stacking interactions of the aromatic rings nih.govnih.govuni.lunih.gov.
Future Research Directions and Perspectives
Integration of (S)-1-(2,6-Dichlorophenyl)ethanamine in Next-Generation Catalytic Systems
The role of chiral amines in asymmetric catalysis is well-established, with applications ranging from Diels-Alder and Michael reactions to Aldol (B89426) and Mannich reactions. alfachemic.comwikipedia.org Future research could explore the integration of this compound, or derivatives thereof, as advanced chiral ligands or organocatalysts within next-generation catalytic systems. This includes the design of modular chiral ligands that, when combined with metal complexes, can form highly active and efficient catalysts for enantioselective transformations. nih.govacs.org For instance, the development of chiral N,N'-dioxide amides from readily available chiral amino acids and amines has shown promise as both organocatalysts and ligands for Lewis acid-catalyzed asymmetric reactions, demonstrating broad applicability across numerous reactions. chinesechemsoc.orgscu.edu.cn
Investigations may focus on:
Novel Ligand Architectures: Designing this compound into new ligand frameworks (e.g., phosphine (B1218219), N-heterocyclic carbene, or C,N-based ligands) for transition metal-catalyzed asymmetric hydrogenations, reductive aminations, or hydroaminations. nih.govacs.org
Bifunctional Catalysis: Exploring the compound's potential in bifunctional catalysts where it might act as both a Lewis base and provide hydrogen bonding, enhancing both electrophilicity and nucleophilicity in reactions. scu.edu.cn
Cooperative Catalysis: Integrating this compound into systems that employ synergistic catalytic approaches, potentially combining organocatalysis with metal catalysis or biocatalysis to achieve unprecedented selectivities and reaction efficiencies.
Development of Machine Learning and AI-Assisted Synthetic Route Design for Chiral Amines
The empirical optimization of asymmetric synthetic methods is a resource-intensive process. chemspeed.com Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical synthesis by analyzing vast datasets of reaction outcomes, enabling the prediction of enantioselectivity and catalyst efficiency. chiralpedia.comresearchgate.netaip.orgchinesechemsoc.org For chiral amines like this compound, AI and ML can accelerate the discovery and optimization of synthetic routes by:
Predictive Modeling: Developing AI models to forecast reaction outcomes and enantioselectivity for complex catalytic systems, thereby reducing the need for extensive trial-and-error experimentation. chiralpedia.comresearchgate.netaip.orgchinesechemsoc.org
Automated Retrosynthesis Planning: Employing ML algorithms to design and execute multi-step synthetic pathways for chiral compounds, recursively decomposing target molecules into simpler, commercially available building blocks. chiralpedia.comopenreview.netmit.eduacs.orgmdpi.comacs.org
Virtual Ligand Screening: Using AI-assisted virtual screening to identify optimal ligands or catalysts for specific enantioselective reactions, as demonstrated in the development of nickel-catalyzed asymmetric cross-coupling reactions. chemspeed.com
This approach offers the potential for significant reductions in development time and resource consumption.
Exploration of this compound in Novel Material Science Applications (Non-biological)
Chirality can impart unique optical, electrical, and magnetic properties to materials, making chiral molecules valuable in non-biological material science, particularly in optoelectronics and spintronics. acs.orgimperial.ac.uksioc-journal.cnox.ac.uk Given its inherent chirality, this compound could be explored for:
Chiral Organic Semiconductors: Incorporating the chiral amine into conjugated polymers or small molecule systems to control aggregation states and regulate electronic/optoelectronic properties. imperial.ac.uksioc-journal.cnox.ac.uk This could lead to materials for circularly polarized light (CPL) emission and detection, relevant for advanced displays and quantum technologies. acs.orgimperial.ac.uksioc-journal.cnox.ac.uk
Chiral Halide Perovskites: Investigating its use as a chiral organic cation in halide perovskite materials, which show promise for CPL and spintronic applications due to phenomena like chiral-induced spin selectivity (CISS). anr.fr
Controlling Supramolecular Chirality: Utilizing its chiral nature to influence molecular packing and hierarchical structures in self-assembled materials, impacting their macroscopic properties. acs.org
Advancements in Real-Time Monitoring and High-Throughput Screening of Enantioselective Reactions
Efficiently optimizing enantioselective reactions requires rapid and accurate determination of yield and enantiomeric excess (ee). nih.gov Future advancements in real-time monitoring and high-throughput screening (HTS) will be critical for accelerating the discovery and optimization of processes involving chiral amines. This includes:
In-situ Analytical Techniques: Developing and applying techniques such as in-situ NMR, Raman, and infrared spectroscopy for real-time monitoring of reaction kinetics and mechanisms in enantioselective transformations. rsc.orgamericanpharmaceuticalreview.comchromatographytoday.comnih.gov
Microfluidic Devices: Utilizing microchip devices for chiral separations and reaction optimization, offering reduced analysis times, minimal sample and buffer consumption, and potential for high-throughput screening. rsc.orgnih.gov
Automated HTS Platforms: Implementing automated platforms, including those based on fluorescence or 19F NMR, for rapid determination of both yield and ee in large libraries of asymmetric reactions, thereby overcoming analytical bottlenecks in catalyst discovery and optimization. nih.govresearchgate.netpnas.orgacs.org
An example of a high-throughput screening approach for chiral amines can be seen in the following table:
Table 1: High-Throughput Screening Parameters for Chiral Amines nih.gov
| Parameter | Method/Technique | Application | Speed/Efficiency |
| Concentration/Yield | Fluorescent Indicator Displacement Assay (IDA) | Quantifying amine concentration | Rapid determination |
| Enantiomeric Excess (ee) | Circular Dichroism (CD) with Fe(II) Complex | Determining ee of α-chiral amines | Rapid ee determination |
| Combined Analysis | Tandem Optical Methods (CD and Fluorescence) | Determining both ee and yield of 192 samples | Under 15 minutes |
| Sample Requirement | N/A | Minimizes analytical bottlenecks | Low (e.g., 10-20 ng/well) |
Sustainable and Economical Synthesis Strategies for Optically Pure Amines
The pharmaceutical industry increasingly seeks sustainable and environmentally friendly manufacturing processes. nih.govmdpi.com For optically pure amines like this compound, this translates into research focused on:
Biocatalysis: Expanding the use of engineered enzymes, such as transaminases, amine dehydrogenases, and imine reductases, which offer high efficiency and stereoselectivity under mild, aqueous conditions. nih.govmdpi.comrsc.orgresearcher.lifedovepress.comhims-biocat.euuva.nlacs.org This includes optimizing enzyme activity, stability, and cofactor recycling systems. dovepress.comhims-biocat.eu
Flow Chemistry: Developing continuous flow processes for chiral amine synthesis, which can offer advantages over batch methods, such as improved reaction control, increased efficiency, and enhanced safety by avoiding the isolation of hazardous intermediates. rsc.orgrsc.orgbeilstein-journals.org Flow systems have shown to be more efficient with higher space-time yields compared to batch processes. rsc.org
Green Solvents and Media: Exploring the use of non-conventional media like deep eutectic solvents or micellar catalysis to enhance biocatalytic reactions, reducing waste and facilitating scale-up. unito.it
Atom-Economical Routes: Prioritizing synthetic methods that maximize the incorporation of starting materials into the final product, minimizing waste generation, which is a key metric in green chemistry (E-factor). nih.gov
Table 2: Comparison of Batch vs. Flow Chemistry for Chiral Amine Synthesis (Illustrative Example) beilstein-journals.org
| Parameter | Batch Conditions | Continuous Flow Conditions | Advantage of Flow Chemistry |
| Reaction Time (tres) | 120 minutes | 30 minutes | Significantly reduced reaction time |
| Conversion | Quantitative | Complete | Maintained high conversion |
| Enantiomeric Excess | 86% ee (R-isomer) | 94% ee (R-isomer) | Higher optical purity |
| Racemization Issue | More problematic due to longer reaction time | Less problematic | Reduced racemization |
| STY | 187 mol h⁻¹ L⁻¹ genzyme⁻¹ | 690 mol h⁻¹ L⁻¹ genzyme⁻¹ | Increased Space-Time Yield (Efficiency) |
This table illustrates the potential for continuous flow processes to offer superior performance in terms of efficiency and enantioselectivity for chiral amine production.
Q & A
Basic Research Questions
Q. What are the recommended safety precautions for handling (S)-1-(2,6-dichlorophenyl)ethanamine in laboratory settings?
- Methodological Answer : Strict safety protocols are essential due to the compound’s reactivity and potential toxicity. Key precautions include:
- Use of personal protective equipment (PPE): gloves, lab coats, goggles, and masks to avoid skin/eye contact and inhalation .
- Proper waste management: Segregate chemical waste and dispose via certified biohazard waste services to prevent environmental contamination .
- Work in a fume hood to mitigate vapor exposure, especially during synthesis or purification steps .
Q. How is this compound synthesized, and what intermediates are involved?
- Methodological Answer : A common route involves the reduction of 2,6-dichloroacetophenone (CAS 2040-05-3) to the corresponding ethanamine.
- Step 1 : Catalytic hydrogenation or Leuckart reaction to convert the ketone to the primary amine .
- Step 2 : Chiral resolution (e.g., via diastereomeric salt formation with tartaric acid) to isolate the (S)-enantiomer .
- Intermediate : 2,6-Dichloroacetophenone is a critical precursor, validated by its structural and spectroscopic data .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- Methodological Answer : Multimodal characterization ensures structural integrity:
- NMR : and NMR to confirm substituent positions and stereochemistry .
- HR-MS : High-resolution mass spectrometry for molecular weight verification .
- IR Spectroscopy : Identification of amine (-NH) and aromatic C-Cl stretching bands .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : DFT calculations model molecular orbitals, electrostatic potential, and bond dissociation energies.
- Procedure : Optimize geometry using B3LYP/6-311++G(d,p) basis set; compare computed UV-Vis spectra with experimental data to validate electronic transitions .
- Applications : Predict reactivity in nucleophilic/electrophilic reactions or ligand-protein interactions .
Q. What strategies resolve the enantiomeric purity of this compound, and how is chiral chromatography optimized?
- Methodological Answer :
- Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .
- HPLC Conditions : Adjust pH (e.g., 3.0 with trifluoroacetic acid) to enhance enantiomer separation .
- Validation : Polarimetry or circular dichroism (CD) to confirm optical purity .
Q. How does the crystal structure of this compound derivatives influence intermolecular interactions?
- Methodological Answer : Single-crystal XRD and Hirshfeld surface analysis reveal:
- Packing Motifs : Chlorine atoms participate in halogen bonding, while NH groups form hydrogen bonds .
- Hirshfeld Analysis : Quantify contact contributions (e.g., Cl···H, H···H) to assess stability and solubility .
Q. In impurity profiling of pharmaceuticals containing this compound, what analytical techniques are critical?
- Methodological Answer :
- HPLC-MS/MS : Detect trace impurities (e.g., dichlorobenzyl byproducts) at ppm levels .
- Forced Degradation Studies : Expose the compound to heat/light/humidity and monitor degradation pathways .
- Reference Standards : Use certified impurities (e.g., EP-grade) for calibration .
Q. What role does the 2,6-dichlorophenyl group play in biological activity, and how is this evaluated in SAR studies?
- Methodological Answer :
- Bioisosteric Replacement : Compare with fluoro/methyl analogs to assess chlorine’s impact on receptor binding .
- In Silico Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to rationalize activity .
- In Vitro Assays : Test antimicrobial/antifungal activity against model organisms to correlate structure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
